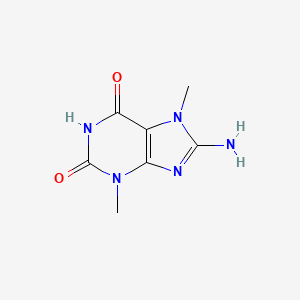

8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Vue d'ensemble

Description

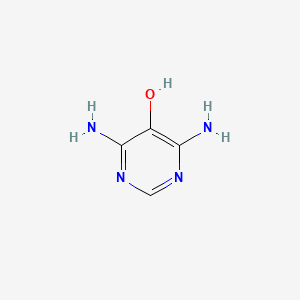

8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound . It is also known as 1,3-Dimethylxanthine . This compound is a novel dipeptidyl peptidase (DPP)-4 inhibitor under clinical development for the treatment of type 2 diabetes .

Synthesis Analysis

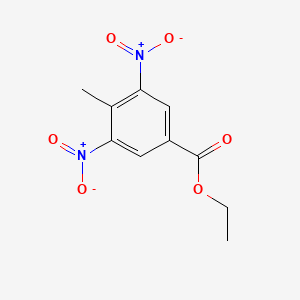

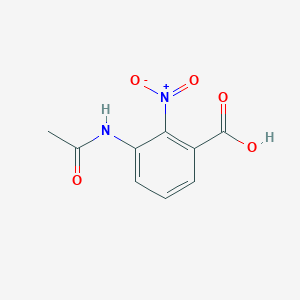

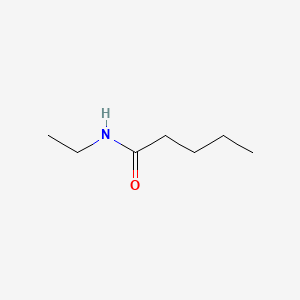

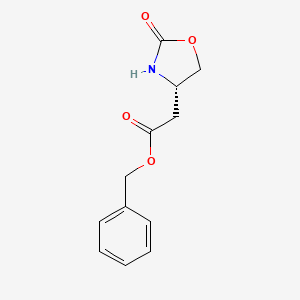

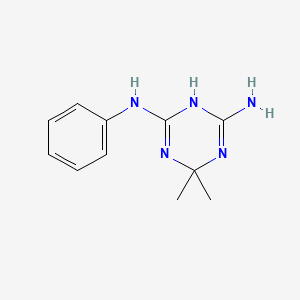

The synthesis of similar compounds has been reported in the literature . The synthesis process involves several steps, including reactions with NaOEt, EtOH, N, N -Dimethylformamide dimethyl acetal (DMF-DMA), MeOH, and other reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps . These reactions often involve various reagents and conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . The compound has a molecular weight of 299.335 .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound 8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione, and its derivatives have been studied for their crystal structures. Karczmarzyk and Pawłowski (1997) analyzed the crystal structure of a related compound, noting the typical geometry of the purine fused-ring system and the conformation of the aminoalkyl side chain. This study provides insights into the molecular arrangement and possible interactions in the crystalline state (Karczmarzyk & Pawłowski, 1997).

Chemical Diversification and Receptor Affinity

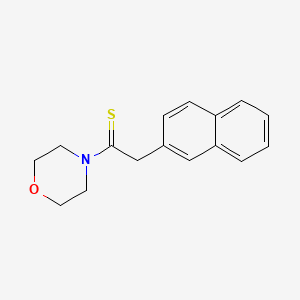

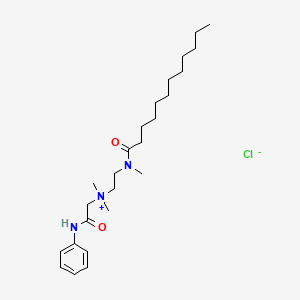

Chłoń-Rzepa et al. (2013) explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents. Their focus was on evaluating receptor affinity, particularly for serotonin and dopamine receptors, which is significant in the context of psychotropic activity (Chłoń-Rzepa et al., 2013).

Protective Group Utilization in Synthesis

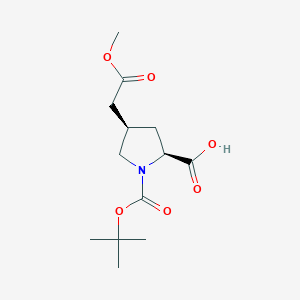

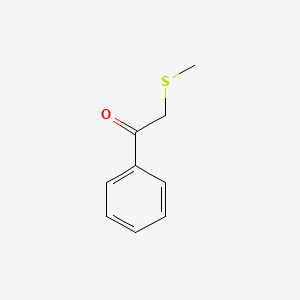

Khaliullin and Shabalina (2020) investigated the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. Their research is significant for the development of synthetic methodologies in purine chemistry, especially for compounds with specific substituents (Khaliullin & Shabalina, 2020).

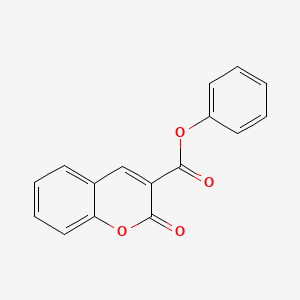

Photolysis in Synthesis of Xanthine Derivatives

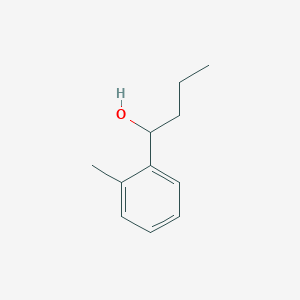

Han, Bonnet, and Van Der Westhuizen (2008) used photochemistry for synthesizing novel derivatives of pentoxifylline, a closely related compound. Their approach highlights the potential of photochemistry in the synthesis of xanthine derivatives, demonstrating an innovative pathway in organic synthesis (Han, Bonnet, & Van Der Westhuizen, 2008).

Intermolecular Interactions in Crystal Engineering

Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a xanthine derivative. Their study provides valuable insight into the structural aspects of such compounds, which is crucial for crystal engineering and the design of new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Mécanisme D'action

Target of Action

It is primarily used as a plant hormone and cell division stimulant .

Mode of Action

It is known to stimulate cell division, suggesting it may interact with cellular targets to promote the cell cycle .

Biochemical Pathways

Given its role in promoting cell division, it may influence pathways related to cell cycle regulation .

Pharmacokinetics

It is soluble in alkaline solutions and concentrated sulfuric acid . Its solubility in hot water is about 0.68g/100mL . These properties may influence its bioavailability.

Result of Action

As a plant hormone and cell division stimulant, it likely promotes cell proliferation .

Action Environment

The action of 8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It has a melting point greater than 300°C and a boiling point of 322.4°C at 760 mmHg , suggesting it is stable under a wide range of temperatures.

Orientations Futures

Propriétés

IUPAC Name |

8-amino-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H2,8,9)(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHHMIFANDCKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279838 | |

| Record name | 8-amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-23-9 | |

| Record name | NSC14280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B3053470.png)